molecular formula C6H4Cl3N B140166 2,4,5-Trichloroaniline CAS No. 636-30-6

2,4,5-Trichloroaniline

Cat. No. B140166
CAS RN: 636-30-6
M. Wt: 196.5 g/mol
InChI Key: GUMCAKKKNKYFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trichloroaniline is a chlorinated aniline used in the preparation of azo dyes, insecticides, herbicides, and antiviral agents . It is a substituted aniline with a strong activating –NH2 substituent and three weakly deactivating Cl . The molecular formula is Cl3C6H2NH2 and the molecular weight is 196.46 .


Synthesis Analysis

2,4,5-Trichloroaniline can be synthesized through a reduction reaction. The reaction involves adding iron powder to a reactor with water, stirring, and heating to a temperature of 90-95°C. Then, the nitro group is added in portions. After the reaction is completed, it is slightly cooled, extracted with ethyl acetate, suction filtered, separated, and evaporated. This process yields a brownish-black solid 2,4,5-trichloroaniline with a content of 98% and a yield of 82.8% .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trichloroaniline has been studied using Fourier transform infrared spectroscopy (FT-IR) and Fourier transform-Raman spectroscopy .


Chemical Reactions Analysis

2,4,5-Trichloroaniline can undergo various chemical reactions. For instance, it can form 2,4,5-Trichlorophenol through a Sandmeyer Reaction .


Physical And Chemical Properties Analysis

2,4,5-Trichloroaniline has a boiling point of 270°C and a melting point of 93-95°C . It has a density of 1.5±0.1 g/cm3, a vapour pressure of 0.0±0.5 mmHg at 25°C, and an enthalpy of vaporization of 50.8±3.0 kJ/mol .

Scientific Research Applications

Preparation of Azo Dyes

2,4,5-Trichloroaniline is used in the preparation of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structures. They are widely used in the textile industry due to their vibrant colors and high mordanting properties.

Pesticide Production

This compound is also used in the production of pesticides . Pesticides are substances used to prevent, destroy, or control pests. The chlorinated aniline structure of 2,4,5-Trichloroaniline can be beneficial in the synthesis of certain types of pesticides.

Herbicide Production

In addition to pesticides, 2,4,5-Trichloroaniline is used in the production of herbicides . Herbicides are substances used to control or eliminate unwanted vegetation, especially in agricultural settings.

Antiviral Agents

2,4,5-Trichloroaniline has been used in the development of antiviral agents . Antiviral agents are medications that are used to treat viral infections. They work by inhibiting the development of the virus.

Molecular Structure and Vibrational Spectra Studies

2,4,5-Trichloroaniline has been used in experimental and theoretical studies on molecular structure and vibrational spectra using Fourier transform infrared spectroscopy (FT-IR) and Fourier transform-Raman spectroscopy . These studies help in understanding the molecular structure and vibrational characteristics of the compound.

Analytical Standard

2,4,5-Trichloroaniline is used as an analytical standard . Analytical standards are substances with a known concentration of a certain compound. They are used in analytical chemistry to ensure the accuracy and precision of the analytical methods used.

Safety and Hazards

2,4,5-Trichloroaniline is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4,5-trichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMCAKKKNKYFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044152
Record name 2,4,5-Trichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichloroaniline

CAS RN

636-30-6
Record name 2,4,5-Trichloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trichloroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 636-30-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 2,4,5-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,5-Trichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trichloroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,5-TRICHLOROANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XKK8S8WO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Example 9 is repeated, the 3,4,5-trichloroaniline being replaced by 2,4,5-trichloroaniline and 0.5 g of the same catalyst being introduced in place of 0.1 g. After a reaction time of 10 hours under the same conditions, 3-chloroaniline is obtained with a yield of 100% for a complete conversion of the 2,4,5-trichloroaniline and of the intermediates (2,5-, 2,3- and 3,4-dichloroanilines). The degree of hydrodechlorination of the solvent is 0.09%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
same catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trichloroaniline
Reactant of Route 2
2,4,5-Trichloroaniline
Reactant of Route 3
2,4,5-Trichloroaniline
Reactant of Route 4
Reactant of Route 4
2,4,5-Trichloroaniline
Reactant of Route 5
Reactant of Route 5
2,4,5-Trichloroaniline
Reactant of Route 6
Reactant of Route 6
2,4,5-Trichloroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.